

Technical Monograph: 2-Chlorooxazole-4-carboxamide

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Compound of Interest

Compound Name: 2-Chlorooxazole-4-carboxamide

CAS No.: 1025468-33-0

Cat. No.: B1425997

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Functional Scaffold for Heterocyclic Library Generation & Medicinal Chemistry

Executive Summary

2-Chlorooxazole-4-carboxamide (CAS: 1025468-33-0) represents a high-value heterocyclic building block, primarily utilized in the synthesis of bioactive small molecules.[1][2][3]

Distinguished by its bifunctional reactivity, the compound features an electrophilic chlorine at the C2 position and a carboxamide group at C4. This dual-functionality allows for orthogonal derivatization—facilitating Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling at C2, while preserving the amide motif for hydrogen-bonding interactions or further transformation into nitriles and heterocycles.[1] It is a critical intermediate in the development of BACE1 inhibitors (Alzheimer's disease) and various kinase inhibitors.

Chemical Profile & Structural Analysis[1][4][5][6]

Physicochemical Data

Property	Value
IUPAC Name	2-Chloro-1,3-oxazole-4-carboxamide
CAS Number	1025468-33-0
Molecular Formula	
Molecular Weight	146.53 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in
Key Reactivity	C2-Electrophile (, Pd-coupling)

Electronic Structure & Reactivity Logic

The oxazole ring is

-deficient, but the electron density distribution is highly specific.^[1]

- **C2 Position (The "Hotspot"):** The carbon at position 2 is flanked by both the oxygen and nitrogen atoms. The strong inductive withdrawal (-I effect) from both heteroatoms renders C2 highly electron-deficient.^[1] The presence of the chlorine atom further activates this position, making it an excellent leaving group for reactions with amines, thiols, and alkoxides.
- **C4 Position (The Amide):** The carboxamide at C4 is conjugated with the oxazole double bond. It is generally stable under mild nucleophilic conditions used to functionalize C2, allowing for chemoselective transformations.

Synthetic Pathways

The synthesis of **2-Chlorooxazole-4-carboxamide** typically proceeds via the activation of its corresponding carboxylic acid precursor.^[1] The following protocol describes the conversion of

2-chlorooxazole-4-carboxylic acid to the acyl chloride, followed by amidation.

Experimental Protocol: Acid Chloride Route

Objective: Synthesis of **2-Chlorooxazole-4-carboxamide** from 2-chlorooxazole-4-carboxylic acid.

Reagents:

- Precursor: 2-Chlorooxazole-4-carboxylic acid (CAS 706789-07-3)[4]
- Reagent A: Thionyl Chloride () or Oxalyl Chloride [] with catalytic DMF.[1]
- Reagent B: Aqueous Ammonia () or Ammonia in Dioxane/Methanol.[1]
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Step-by-Step Methodology:

- Activation (Acyl Chloride Formation):
 - Suspend 2-chlorooxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere ().
 - Add catalytic DMF (2-3 drops) followed by the dropwise addition of Oxalyl Chloride (1.2 eq) at 0°C.[1]
 - Allow the reaction to warm to room temperature and stir for 2–4 hours until gas evolution (

) ceases.

- Note: Evaporate volatiles in vacuo to isolate the crude acid chloride if necessary, or use the solution directly to avoid hydrolysis.
- Amidation:
 - Cool the acid chloride solution to 0°C.
 - Slowly add a solution of 0.5 M Ammonia in Dioxane (2.5 eq) or treat with aqueous ammonium hydroxide (biphasic condition requires vigorous stirring).[1]
 - Stir at 0°C for 1 hour, then warm to room temperature.
- Work-up & Purification:
 - Remove solvent under reduced pressure.[1]
 - Triturate the residue with cold water to remove ammonium salts.
 - Filter the solid precipitate and wash with diethyl ether/hexane.
 - Recrystallize from Ethanol/Water if high purity (>98%) is required.

Visualized Workflows

Diagram 1: Synthetic Route & Mechanism

This flowchart illustrates the conversion from the carboxylic acid to the final carboxamide, highlighting the critical intermediate.

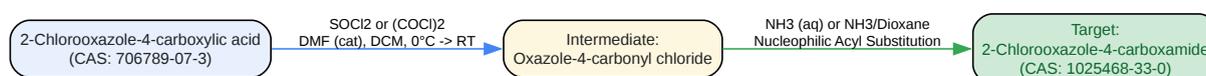


Figure 1: Step-wise synthesis via acyl chloride activation.

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[5]

Diagram 2: Divergent Reactivity Profile

This diagram maps the orthogonal reactivity of the scaffold, demonstrating how researchers can selectively modify the C2 and C4 positions.

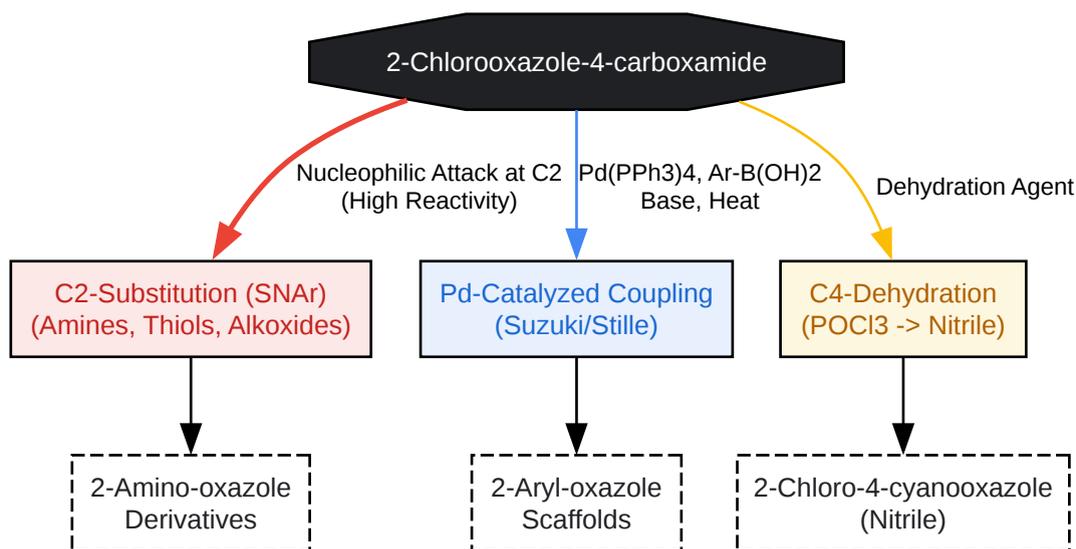


Figure 2: Orthogonal reactivity map for library generation.

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Medicinal Chemistry Applications

The **2-chlorooxazole-4-carboxamide** scaffold is frequently employed in "Fragment-Based Drug Discovery" (FBDD).[1]

- Kinase Inhibition: The oxazole nitrogen and the exocyclic amide can serve as a bidentate hinge-binder in the ATP-binding pocket of kinases.[1] The C2 position allows for the extension of the molecule into the hydrophobic back-pocket.[1]
- BACE1 Inhibitors: Derivatives of aminodihydrothiazine fused with 2-chlorooxazole-4-carboxylic acid moieties have been investigated for treating neurodegenerative disorders like Alzheimer's.[1] The oxazole ring acts as a rigid linker that orients the pharmacophores for optimal receptor binding [1].
- Peptidomimetics: The oxazole-4-carboxamide unit mimics the peptide bond geometry (

-amide), providing metabolic stability against proteases while maintaining hydrogen bonding capability.[1]

Safety & Handling

- Hazards: As an organochlorine and amide derivative, treat as a potential skin and eye irritant (H315, H319). May cause respiratory irritation (H335).[1]
- Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the chloro-substituent over extended periods in humid environments.[1]
- Disposal: Dispose of via a licensed chemical waste contractor. Do not discharge into drains. [1]

References

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